4,5-Dichloro-2-fluoropyridine
Description
Halogenated pyridines are critical intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and ability to modulate electronic and steric effects.
Properties
IUPAC Name |
4,5-dichloro-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHAPKAYKGHYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 5-Chloro-2-fluoropyridine
5-Chloro-2-fluoropyridine serves as a key intermediate. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the 4-position, generating a lithiated species. Subsequent quenching with chlorine gas or electrophilic chlorinating agents like N-chlorosuccinimide (NCS) introduces chlorine at the 4-position.
Example Protocol :
-
Substrate : 5-Chloro-2-fluoropyridine (10 g, 76 mmol)
-
Base : LDA (2.1 M in THF, 400 mL)
-
Chlorinating Agent : Cl₂ gas or NCS (19.3 g, 76 mmol)
-
Conditions : −78°C, 7 h reaction time
This method capitalizes on the fluorine atom’s ability to direct metallation to the 4-position, enabling selective chlorination.
Halogen Exchange Reactions
Halogen exchange offers a pathway to replace bromine or iodine atoms with chlorine. This method is particularly effective when starting from dihalogenated precursors.
Ullmann-Type Coupling
2-Fluoro-4,5-dibromopyridine undergoes copper-mediated chlorine substitution. Using CuCl in dimethylformamide (DMF) at elevated temperatures replaces bromine atoms at both 4- and 5-positions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Substrate | 2-Fluoro-4,5-dibromopyridine |
| Catalyst | CuCl (2.5 equiv) |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12 h |
| Yield | 70–75% |
This method avoids harsh chlorinating agents but requires stoichiometric copper, posing challenges in waste management.
Nucleophilic Aromatic Substitution
Electron-deficient pyridines undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
Displacement of Nitro Groups
2-Fluoro-4-nitro-5-chloropyridine is reduced to the corresponding amine using hydrogenation (Pd/C, H₂), followed by diazotization and Sandmeyer reaction to replace the amino group with chlorine.
Stepwise Process :
-
Reduction :
-
Substrate: 2-Fluoro-4-nitro-5-chloropyridine
-
Conditions: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C
-
Product: 4-Amino-2-fluoro-5-chloropyridine (Yield: 85%)
-
-
Diazotization and Chlorination :
-
Diazotizing Agent: NaNO₂, HCl (0–5°C)
-
Chlorinating Agent: CuCl
-
Yield: 65–70%
-
This route is limited by the availability of nitro precursors and the complexity of multi-step synthesis.
Chlorination of Hydroxypyridine Derivatives
Hydroxyl groups serve as leaving groups in chlorination reactions. Phosphorus oxychloride (POCl₃) is a widely used reagent for converting hydroxyl to chlorine.
POCl₃-Mediated Chlorination
2-Fluoro-4-hydroxypyridine reacts with POCl₃ in the presence of N,N-dimethylaniline, yielding 2-fluoro-4-chloropyridine. Subsequent chlorination at the 5-position is achieved via directed metallation.
Key Data :
| Parameter | Value |
|---|---|
| Substrate | 2-Fluoro-4-hydroxypyridine |
| Reagent | POCl₃ (3 equiv) |
| Base | N,N-Dimethylaniline (1.5 equiv) |
| Solvent | o-Dichlorobenzene |
| Temperature | 120–125°C |
| Time | 4 h |
| Yield | 78% |
This method is scalable but requires careful handling of POCl₃ due to its corrosive nature.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the discussed methods:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Directed Metallation | 75–81 | Moderate | High | Cryogenic conditions |
| Halogen Exchange | 70–75 | High | Moderate | Copper waste management |
| Nucleophilic Sub. | 65–70 | Low | Low | Multi-step complexity |
| POCl₃ Chlorination | 78 | High | Low | Corrosive reagents |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. POCl₃-mediated chlorination is favored in industrial settings due to its high yields and compatibility with continuous flow reactors. However, directed metallation is emerging as a greener alternative with advancements in catalyst recycling .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom can be substituted by electrophiles under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Electrophilic Substitution: Products include alkylated or acylated pyridines.
Coupling Reactions: Products include biaryl compounds and other complex heterocycles.
Scientific Research Applications
Common Synthesis Methods
- Chlorination : Typically involves the reaction of 2-fluoropyridine with chlorine or a chlorinating agent under controlled conditions.
- Fluorination : Often achieved through electrophilic fluorination methods, enhancing the compound's reactivity.
Medicinal Chemistry
4,5-Dichloro-2-fluoropyridine serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have been studied for their potential as:
- Kinase Inhibitors : Compounds derived from this compound have shown promise in inhibiting specific kinases involved in cancer pathways.
- Antiviral Agents : Research indicates that derivatives can effectively inhibit viral replication, showcasing potential for treating viral infections.
Agrochemicals
The compound is utilized in developing herbicides and fungicides. Its efficacy against various pests makes it valuable in agricultural applications. For instance:
- Herbicide Development : Research has demonstrated that modifications of this compound can lead to effective herbicides with reduced toxicity to non-target organisms.
Case Study 1: BCL6 Inhibition
A study focused on a derivative of this compound as an in vivo chemical probe for inhibiting B-cell lymphoma 6 (BCL6). The results indicated significant tumor growth reduction in animal models, highlighting its potential in cancer therapy .
Case Study 2: Chemotherapy Applications
Research into fluorinated pyrimidines has revealed their role in cancer treatment regimens. The pharmacogenomic-guided dosing of fluoropyrimidines like 5-fluorouracil has been explored, emphasizing the importance of compounds like this compound in optimizing therapeutic strategies .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
3,5-Dichloro-2-fluoropyridine (CAS 823-56-3)
- Molecular Formula : C₅H₂Cl₂FN
- Molecular Weight : 165.98 g/mol
- Density : 1.226 g/cm³
- Synthesis : Produced as a byproduct during the fluorination of 2,3,5-trichloropyridine using KF and phase-transfer catalysts.
- Applications : Used in agrochemical intermediates, though less prominent than its isomer 2,3-difluoro-5-chloropyridine, which is critical for herbicides like chlornitrofen.
- Key Differences vs. 4,5-Dichloro-2-fluoropyridine: Substitution Pattern: Chlorine at positions 3 and 5 vs. 4 and 5. Synthetic Pathways: Fluorination at position 2 in 3,5-dichloro-2-fluoropyridine may require different catalytic conditions compared to 4,5-dichloro derivatives.
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS 1437436-16-2)
- Molecular Formula : C₈H₄ClF₂N₃
- Similarity Score : 0.96 (structural similarity to pyridine derivatives)
- Applications : Likely used in pharmaceuticals due to the pyrido[3,4-d]pyrimidine scaffold, which is common in kinase inhibitors.
- Key Differences: Core Structure: Pyrido[3,4-d]pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituents: Difluoromethyl group at position 2 introduces strong electron-withdrawing effects, unlike the chlorine atoms in this compound.
5,5'-Dichloro-2,2'-bipyridine (CAS 100846-27-3)
- Molecular Formula : C₁₀H₆Cl₂N₂
- Applications : Bipyridine ligands are used in catalysis and materials science.
- Key Differences: Structure: Two pyridine rings linked at positions 2 and 2'. This enables metal coordination, unlike mono-ring pyridines. Reactivity: Bipyridines are often redox-active, whereas this compound is more likely to undergo nucleophilic substitution.
4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1)
- Molecular Formula : C₅H₃Cl₂FN₂
- Molecular Weight : 181 g/mol
- Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents.
- Key Differences :
Data Table: Comparative Properties of Analogous Compounds
Biological Activity
4,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound exhibits notable biological activities, which are primarily attributed to its structural features and the presence of electron-withdrawing groups such as chlorine and fluorine.
Chemical Structure:
this compound has the molecular formula C5H3Cl2FN. The unique arrangement of chlorine and fluorine atoms on the pyridine ring enhances its reactivity and interaction with biological targets.
Mechanism of Action:
The biological activity of this compound is largely influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can modulate the binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. This compound is often utilized as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that its derivatives can inhibit the proliferation of cancer cells, with IC50 values in the nanomolar range against various cancer cell lines. One study demonstrated that fluorinated derivatives exhibit potent cytotoxic effects in hypoxic conditions typical of tumor microenvironments .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact effectively with key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells. For example, halogenated derivatives have been shown to inhibit hexokinase activity, which is crucial for glycolytic metabolism in cancer cells .
Case Studies
-
Inhibition of Leukemia Cell Proliferation:
A series of studies evaluated the effects of this compound derivatives on L1210 mouse leukemia cells. These compounds demonstrated potent inhibition of cell proliferation, suggesting their potential as therapeutic agents in hematological malignancies . -
Targeting Glycolysis in Cancer:
In a recent study focusing on glioblastoma multiforme (GBM), novel halogenated analogs derived from this compound were synthesized to target glycolytic pathways. These compounds showed enhanced efficacy in inhibiting glycolysis compared to traditional agents like 2-deoxy-D-glucose (2-DG) .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound | Anticancer Activity | Enzyme Inhibition | Unique Features |
|---|---|---|---|
| This compound | High (IC50 < nanomolar) | Yes | Halogenated pyridine with unique reactivity |
| 3,5-Dichloro-2-fluoropyridine | Moderate | Yes | Different substitution pattern affects activity |
| Fluorinated 2-deoxy-D-glucose | Moderate | Yes | Targets glycolysis but limited by pharmacokinetics |
Q & A
Q. What are the established synthesis routes for 4,5-Dichloro-2-fluoropyridine, and what mechanistic considerations govern halogen substitution patterns?
The synthesis of halogenated pyridines like this compound typically involves nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. For example, fluorination of polychlorinated pyridines using potassium fluoride (KF) in the presence of phase-transfer catalysts (e.g., 18-crown-6) is a common approach. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side reactions such as over-fluorination or displacement of unintended halogens . Evidence from analogous compounds (e.g., 3,5-Dichloro-2-fluoropyridine) suggests that dichloropyridine precursors can be selectively fluorinated at specific positions under controlled conditions .
Key parameters for synthesis optimization :
| Parameter | Typical Range | Impact on Reaction Outcome |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor fluorination but risk decomposition |
| Solvent | DMSO, DMF, or toluene | Polar aprotic solvents enhance SNAr reactivity |
| Catalyst | KF with 18-crown-6 | Accelerates fluoride ion availability |
Q. Which analytical techniques are most reliable for characterizing this compound, and how should instrumental parameters be calibrated?
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment and separation of halogenated pyridine derivatives. A validated method for structurally similar compounds (e.g., 3,5-Dichloro-2-fluoropyridine) employs a ZORBAX XDB-C18 column , a mobile phase of acetonitrile/acidified water (pH 2.5–3.0), and detection at 254 nm. This method achieved linear correlations (R² > 0.9995) and recoveries >99% with standard deviations <0.2% . For structural confirmation, combine HPLC with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), focusing on characteristic halogen coupling patterns in ¹H/¹³C NMR spectra.
Advanced Research Questions
Q. How can researchers resolve challenges in separating this compound from co-eluting byproducts during synthesis?
Co-elution issues arise due to structural similarities between target compounds and byproducts (e.g., dihalogenated isomers). To enhance separation:
- Optimize the HPLC gradient program : Adjust acetonitrile/water ratios incrementally to exploit minor differences in hydrophobicity .
- Use ion-pair reagents (e.g., tetrabutylammonium bromide) to modify retention times of polar halogenated species.
- Validate separation efficiency via spiked recovery experiments and cross-validate with GC-MS for volatile impurities.
Q. What strategies mitigate halogen-exchange side reactions during fluorination of polychlorinated pyridine precursors?
Halogen scrambling is a common issue in SNAr reactions. Mitigation strategies include:
- Low-temperature fluorination : Conduct reactions at 60–80°C to reduce thermal activation of competing pathways.
- Steric hindrance engineering : Use bulky substituents or protecting groups to block undesired substitution sites.
- In situ monitoring : Employ real-time HPLC or Raman spectroscopy to detect byproduct formation and adjust reaction conditions dynamically .
Q. How should researchers design ecotoxicological studies for this compound given limited existing data?
Current ecotoxicological data for halogenated pyridines are sparse . A tiered approach is recommended:
- Acute toxicity screening : Use Daphnia magna or Vibrio fischeri bioluminescence assays to estimate LC50/EC50 values.
- Persistence studies : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions.
- Soil mobility analysis : Measure log Kow (octanol-water partition coefficient) and perform column leaching experiments to assess groundwater contamination potential .
Contradictions and Knowledge Gaps
- Synthetic yield variability : Conflicting reports on fluorination efficiency (e.g., 70–95% yields) suggest sensitivity to precursor purity and catalyst batch quality .
- Ecological data absence : No standardized data exist for bioaccumulation or chronic toxicity, necessitating conservative handling protocols and dedicated toxicity profiling .
Methodological Recommendations
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients for small-scale purification. For industrial-scale processes, consider fractional distillation or recrystallization .
- Safety protocols : Adopt PPE guidelines from analogous compounds: nitrile gloves, vapor-resistant goggles, and fume hoods for handling volatile intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
